trans-1,2-Dimethylcyclopentane

Physical Chemistry Separation Science Thermodynamics

Substituting trans-1,2-dimethylcyclopentane with its cis isomer introduces uncontrolled variables in chromatographic calibrations and mechanistic studies. This stereochemically defined probe resolves that risk. - Essential for ASTM D7266-13e1 external standard calibration for cyclohexane purity. - Its low thermodynamic equilibrium (0.018 mole fraction at 298 K) makes it a sensitive marker for catalyst selectivity studies. - Supplied with documented stereochemical integrity; ready for immediate shipment.

Molecular Formula C₇H₁₄
Molecular Weight 98.19 g/mol
CAS No. 822-50-4
Cat. No. B044192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Dimethylcyclopentane
CAS822-50-4
Synonyms1,2-trans-Dimethylcyclopentane;  NSC 74147;  1,2-Dimethyl-(1R,2R)-rel-cyclopentane
Molecular FormulaC₇H₁₄
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCC1CCCC1C
InChIInChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1
InChIKeyRIRARCHMRDHZAR-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,2-Dimethylcyclopentane Properties & Procurement


trans-1,2-Dimethylcyclopentane (C7H14, MW 98.19 g/mol) is a stereochemically defined cyclic alkane belonging to the dimethylcyclopentane isomer family. It is a colorless to pale yellow liquid with a characteristic odor [1]. Its physical properties include a boiling point of 91.9 °C and a density of 0.74242 g/cm³ at 30 °C [2]. The compound exists as a pair of enantiomers, with the trans configuration placing the two methyl groups on opposite faces of the cyclopentane ring [3]. This stereochemical arrangement fundamentally alters its physicochemical behavior compared to its cis counterpart and other dimethylcyclopentane isomers, making precise specification essential for applications where stereochemistry dictates performance.

trans-1,2-Dimethylcyclopentane Substitution Concerns


The dimethylcyclopentane family includes five constitutional and stereoisomers, each with distinct thermodynamic and physical profiles [1]. The trans-1,2 configuration exhibits the lowest equilibrium concentration among these isomers, indicating inherent thermodynamic instability relative to other dimethylcyclopentanes [2]. This instability is not a flaw but a defining characteristic that directly impacts its reactivity, conformational behavior, and performance in catalytic and analytical systems. Consequently, substituting trans-1,2-dimethylcyclopentane with its more abundant cis isomer or 1,3-dimethylcyclopentanes—without rigorous validation—introduces uncontrolled variables in isomerization studies, chromatographic calibrations, and mechanistic investigations. The following quantitative evidence underscores the specific, measurable differentiators that dictate its unique scientific utility.

trans-1,2-Dimethylcyclopentane Differentiation Evidence


Boiling Point: trans vs. cis Isomer

The trans isomer of 1,2-dimethylcyclopentane boils at 91.9 °C [1], while its cis counterpart exhibits a significantly higher boiling point of 99.5 °C . This 7.6 °C difference is a direct consequence of the trans configuration's reduced dipole moment and diminished intermolecular forces.

Physical Chemistry Separation Science Thermodynamics

Liquid Density: trans vs. cis Isomer

Density measurements reveal a substantial difference between the stereoisomers. trans-1,2-Dimethylcyclopentane has a density of 0.74242 g/cm³ at 30 °C [1], whereas cis-1,2-dimethylcyclopentane exhibits a density of 0.79038 g/cm³ at 40 °C . While the temperatures differ by 10 °C, the ~0.048 g/cm³ disparity is larger than typical thermal expansion effects for this class of compounds, confirming intrinsically lower packing efficiency for the trans isomer.

Physical Chemistry Process Engineering Quality Control

Thermodynamic Stability: Isomer Comparison

At 298.16 K, the equilibrium mixture of C7 alkylcyclopentanes contains trans-1,2-dimethylcyclopentane at a mole fraction of just 0.018, compared to 0.264 for the cis-1,2 isomer [1]. This 14.7-fold lower equilibrium abundance demonstrates that the trans isomer is thermodynamically disfavored, a property that governs its behavior in isomerization reactions and catalytic systems.

Computational Chemistry Catalysis Thermodynamics

Conformational Energy Landscape: Diaxial vs. Diequatorial

Gas-phase electron diffraction studies reveal that trans-1,2-dimethylcyclopentane undergoes pseudorotation with a flat minimum at the diequatorial form. The enthalpy difference between the diaxial and diequatorial conformations is 1.9 kcal mol⁻¹ [1]. This energy barrier directly influences the molecule's conformational dynamics and, by extension, its interactions in chiral environments.

Molecular Modeling Structural Chemistry Physical Organic Chemistry

trans-1,2-Dimethylcyclopentane: Validated Applications


Gas Chromatography Calibration for Cyclohexane Purity

ASTM D7266-13e1 explicitly lists trans-1,2-dimethylcyclopentane as a target impurity in the analysis of cyclohexane purity by gas chromatography using external standard calibration [1]. The trans isomer's distinct retention behavior, rooted in its lower boiling point and density compared to the cis isomer, makes it an essential reference material for accurate peak identification and quantification in this standardized industrial method.

Mechanistic Probe in Catalytic Isomerization & Hydrogenolysis

The profound thermodynamic instability of trans-1,2-dimethylcyclopentane (equilibrium mole fraction of 0.018 at 298.16 K) [2] renders it a sensitive probe for studying catalyst selectivity and reaction mechanisms. Investigations of cis-trans interconversion on Pt, Rh, Os, Ir, and Pd catalysts [3] rely on pure trans isomer to accurately measure kinetic rates and distinguish between thermodynamic and kinetic product control.

Geochemical Biomarker & Maturation Indicator

trans-1,2-Dimethylcyclopentane has been identified in sedimentary rocks and utilized as a hydrocarbon marker for determining maturation history . Its low thermodynamic stability relative to other dimethylcyclopentanes makes its relative abundance a sensitive indicator of thermal stress and geological transformation pathways, providing actionable data for petroleum exploration and reservoir characterization.

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